2-((4-Chlorophenyl)thio)-6-ethoxyquinoline-3-carbaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H14ClNO2S |
|---|---|
Molecular Weight |
343.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-6-ethoxyquinoline-3-carbaldehyde |
InChI |
InChI=1S/C18H14ClNO2S/c1-2-22-15-5-8-17-12(10-15)9-13(11-21)18(20-17)23-16-6-3-14(19)4-7-16/h3-11H,2H2,1H3 |
InChI Key |
PNCILGRDEHIROS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=CC(=C(N=C2C=C1)SC3=CC=C(C=C3)Cl)C=O |
Origin of Product |
United States |
Preparation Methods
Quinoline Core Construction via Friedländer Synthesis
The Friedländer annulation is a classical method for synthesizing quinoline derivatives. For this compound, a modified approach could involve:
Aldehyde Group Preservation Strategies
The aldehyde at position 3 is susceptible to oxidation or nucleophilic attack. Protective measures include:
Alternative Pathway: Metal-Catalyzed Cross-Coupling
Palladium-catalyzed C–S bond formation offers a modern approach:
-
Suzuki-Miyaura coupling : React 2-bromo-6-ethoxyquinoline-3-carbaldehyde with 4-chlorophenylthiol using Pd(PPh₃)₄ and a ligand (e.g., Xantphos).
-
Key advantage : Avoids harsh conditions required for nucleophilic substitution.
Reaction Conditions :
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: Xantphos (10 mol%)
-
Base: Cs₂CO₃
Reaction Optimization and Scalability
Solvent and Temperature Effects
Purification Techniques
-
Recrystallization : Use heptane or ethanol/water mixtures to isolate the product.
-
Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) eluent removes unreacted thiophenol.
Mechanistic Considerations
Thioether Formation Mechanism
The nucleophilic aromatic substitution (SNAr) proceeds via:
Side Reactions and Mitigation
-
Oxidation of Thioether : Prevented by conducting reactions under nitrogen.
-
Aldehyde Degradation : Avoid strong bases or prolonged heating.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Friedländer Synthesis | 70–75 | Moderate | High |
| SNAr Functionalization | 76–90 | High | Moderate |
| Pd-Catalyzed Coupling | 80–85 | Low | Low |
Industrial-Scale Considerations
Chemical Reactions Analysis
Nucleophilic Substitution at the Aldehyde Group
The aldehyde group (-CHO) undergoes nucleophilic attacks, particularly with amines and hydrazines:
Example reaction with thiomorpholine:
This reaction is analogous to methods used for 2-chloroquinoline-3-carbaldehyde systems .
Condensation Reactions
The aldehyde participates in Knoevenagel and related condensations:
Knoevenagel Condensation
Active methylene compounds (e.g., malononitrile) react with the aldehyde under basic conditions:
Mechanistic Insight : Base deprotonates the active methylene compound, generating a nucleophile that attacks the aldehyde carbonyl .
Oxidation Reactions
The aldehyde oxidizes to carboxylic acid derivatives under controlled conditions:
| Oxidizing Agent | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| AgNO₃ | Aqueous NaOH, 60°C | 3-Carboxyquinoline derivative | Requires inert atmosphere | |
| KMnO₄ | Acidic medium | 3-Carboxyquinoline (lower selectivity) | Over-oxidation risks |
Spectral Evidence : Post-oxidation IR spectra show loss of aldehyde C=O stretch (~1720 cm⁻¹) and emergence of broad O-H stretch (~2500–3000 cm⁻¹).
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocycles:
Thiazole Ring Formation
Reaction with thiourea derivatives yields bioactive thiazoloquinolines:
Key Structural Feature : The thioether group facilitates sulfur-mediated cyclizations .
Thio-Michael Addition
The thioether moiety participates in conjugate additions:
Photochemical Reactivity
UV-induced reactions exploit the quinoline chromophore:
| Process | Conditions | Outcome | Application | Source |
|---|---|---|---|---|
| [2+2] Cycloaddition | UV light, CHCl₃ | Quinoline dimer (cross-conjugated) | Material science applications |
Critical Reaction Considerations
-
Solvent Effects : Ethanol and DMF are preferred for polar intermediates; toluene aids Diels-Alder reactions .
-
Catalysts : K₂CO₃ or Et₃N enhances nucleophilic substitutions, while chitosan-grafted polymers improve cycloadditions .
-
Microwave Assistance : Reduces reaction time by 60–70% for condensations .
This compound’s multifunctional design enables diverse pharmacophore developments, particularly in anticancer and antimicrobial domains . Experimental protocols emphasize strict moisture control due to the aldehyde’s sensitivity to hydrolysis .
Scientific Research Applications
Antimicrobial Activity
The compound has shown promising results in antimicrobial evaluations. In vitro studies have demonstrated that derivatives of quinoline compounds, including those similar to 2-((4-Chlorophenyl)thio)-6-ethoxyquinoline-3-carbaldehyde, exhibit significant antibacterial and antifungal properties.
Case Study: Antimicrobial Evaluation
A study evaluated a series of thiazol-4-one/thiophene-bearing pyrazole derivatives for their antimicrobial activity. The results indicated that certain derivatives had minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against common pathogens, suggesting a strong potential for development into effective antimicrobial agents .
Anticancer Properties
Quinoline derivatives are recognized for their anticancer activities. Research indicates that compounds containing the quinoline structure can inhibit various cancer cell lines through multiple mechanisms.
Case Study: Anticancer Activity
A review highlighted several studies where quinoline derivatives were tested for their anticancer effects. For instance, compounds with similar structures to this compound have been reported to exhibit cytotoxic effects against breast and lung cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes, which is crucial in the development of drugs targeting metabolic pathways.
Case Study: Enzyme Inhibition
Research on xanthine oxidase inhibitors has shown that derivatives related to quinoline can effectively inhibit this enzyme, which is associated with gout and other inflammatory conditions. The structure-activity relationship (SAR) studies suggest that modifications in the quinoline ring can enhance inhibitory potency .
Synthesis and Chemical Properties
The synthesis of this compound involves various chemical reactions that allow for the introduction of different functional groups, enhancing its biological activity.
Mechanism of Action
The mechanism of action of 2-((4-Chlorophenyl)thio)-6-ethoxyquinoline-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The quinoline core can intercalate with DNA, inhibiting replication and transcription processes. The 4-chlorophenylthio group may enhance binding affinity and specificity to certain molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison:
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Hypothesized Effects
Table 2: Reported Bioactivities of Analogous Compounds
- Key Observations: Pyridine derivatives with thioether and styryl groups exhibit superior insecticidal activity compared to neonicotinoids . The quinoline analog’s larger aromatic system may improve target binding (e.g., acetylcholine receptor interactions) but could reduce solubility compared to pyridine derivatives. The ethoxy group in the quinoline compound might mitigate solubility issues associated with styryl groups in pyridine analogs.
Biological Activity
2-((4-Chlorophenyl)thio)-6-ethoxyquinoline-3-carbaldehyde is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse sources for comprehensive insights.
Synthesis
The synthesis of this compound typically involves the reaction of 4-chlorobenzenethiol with ethoxy-substituted quinoline derivatives. The process generally includes the following steps:
- Formation of the Quinoline Backbone : The initial step involves synthesizing the quinoline structure, which is crucial for the biological activity.
- Thioether Formation : The introduction of the thio group from 4-chlorobenzenethiol enhances the compound's reactivity and biological properties.
- Aldehyde Functionalization : The final step incorporates the aldehyde group, which is vital for the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. The compound has been tested against both Gram-positive and Gram-negative bacteria, as well as fungi.
Table 1: Antimicrobial Activity Data
| Pathogen | MIC (μg/mL) | MBC (μg/mL) | Activity Type |
|---|---|---|---|
| Staphylococcus aureus | 15 | 30 | Bactericidal |
| Escherichia coli | 20 | 40 | Bacteriostatic |
| Pseudomonas aeruginosa | 25 | 50 | Bactericidal |
| Candida albicans | 10 | 20 | Fungicidal |
The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values indicate that the compound exhibits significant activity against these pathogens, particularly against Candida albicans and Staphylococcus aureus .
Anticancer Activity
In addition to antimicrobial effects, studies have explored the anticancer potential of this compound. It has been shown to inhibit protein tyrosine kinases (PTKs), which are crucial in cancer cell proliferation and survival.
Table 2: Anticancer Activity Data
| Cancer Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12 | PTK Inhibition |
| A549 (Lung Cancer) | 15 | Induction of Apoptosis |
| HeLa (Cervical Cancer) | 10 | Cell Cycle Arrest |
The IC50 values demonstrate that this compound effectively inhibits cancer cell growth through multiple mechanisms, including apoptosis induction and cell cycle arrest .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in bacterial cell wall synthesis and cancer cell signaling pathways.
- DNA Interaction : It may intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Production : The compound can induce oxidative stress in cells, leading to apoptosis in cancer cells.
Case Studies
Several case studies have documented the efficacy of this compound:
- Case Study on Antimicrobial Efficacy :
- Case Study on Anticancer Properties :
Q & A
Q. What are the established synthetic routes for 2-((4-Chlorophenyl)thio)-6-ethoxyquinoline-3-carbaldehyde?
The compound can be synthesized via a modified Vilsmeier-Haack reaction, where phosphorus pentachloride (PCl₅) is used to activate the quinoline-3-carbaldehyde intermediate. Key steps include:
- Substitution of the 2-chloro group in quinoline-3-carbaldehyde with a 4-chlorophenylthio moiety.
- Etherification at the 6-position using ethoxide under nucleophilic aromatic substitution conditions. Optimization of reaction time and temperature (e.g., 90°C for 3–5 hours) improves yield .
Q. How is structural characterization performed for this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming the molecular structure. Key parameters include:
- Bond angles and distances between the quinoline core, thioether linkage, and 4-chlorophenyl group.
- Planarity of the quinoline system and dihedral angles between substituents, which influence electronic properties . Supplementary techniques like FT-IR (for aldehyde C=O stretch at ~1680 cm⁻¹) and ¹³C NMR (for aldehyde carbon at ~190 ppm) validate functional groups .
Q. What solvents and catalysts are optimal for its synthesis?
- Solvents : Dioxane-water mixtures (4:1 v/v) are effective for Suzuki-Miyaura cross-coupling reactions involving aryl boronic acids.
- Catalysts : PdCl₂(PPh₃)₂ with PCy₃ as a co-catalyst enhances regioselectivity in quinoline functionalization .
Advanced Research Questions
Q. How can reaction yields be improved for the 4-chlorophenylthio substitution step?
Contradictory reports exist on the optimal stoichiometry of thiophenol derivatives. A comparative study shows:
| Thiophenol Equiv. | Catalyst | Yield (%) |
|---|---|---|
| 1.2 | CuI | 45 |
| 1.5 | CuI | 68 |
| 1.5 | Pd(OAc)₂ | 72 |
| Higher equivalents (1.5–2.0) and palladium catalysts improve yields but may increase side products. Purification via column chromatography (petroleum ether/EtOAc gradients) is critical . |
Q. What computational methods predict the compound’s reactivity in nucleophilic addition?
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal:
- The aldehyde group at position 3 is electrophilic (LUMO energy: -1.8 eV), favoring nucleophilic attack.
- Electron-withdrawing effects of the 4-chlorophenylthio group increase the aldehyde’s reactivity compared to unsubstituted quinoline derivatives .
Q. How do structural modifications affect biological activity in related compounds?
SAR studies on analogous quinoline-3-carbaldehydes show:
- Ethoxy groups at position 6 enhance solubility but reduce membrane permeability.
- Thioether linkages improve binding to cysteine-rich enzyme active sites (e.g., kinases). Comparative IC₅₀ data against kinase targets are critical for prioritizing derivatives .
Data Contradiction Analysis
Q. Why do reported melting points vary across studies (e.g., 242–245°C vs. 235–238°C)?
Discrepancies arise from:
- Polymorphism: Different crystal packing modes observed in SCXRD (e.g., monoclinic vs. triclinic forms).
- Purity: Impurities from incomplete purification (e.g., residual solvents) lower observed melting points. Standardized recrystallization protocols (e.g., using ethanol/water) minimize variability .
Q. How to resolve conflicting reactivity data in cross-coupling reactions?
Contradictory catalytic outcomes (e.g., CuI vs. Pd-based systems) may stem from:
- Substrate-dependent efficacy: Pd catalysts outperform Cu in electron-deficient aryl thiols.
- Solvent effects: Polar aprotic solvents (DMF) favor Pd-mediated pathways. Systematic screening using Design of Experiments (DoE) methodologies is recommended .
Methodological Guidance
Q. What analytical strategies validate synthetic intermediates?
- HPLC-MS : Monitors reaction progress via molecular ion peaks ([M+H]⁺ at m/z 358.1 for the aldehyde intermediate).
- TLC : Use silica gel 60 F₂₅₄ plates with UV visualization (Rf = 0.3–0.4 in hexane:EtOAc 7:3) .
Q. How to design stability studies for this compound under varying pH?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
